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(1S,5S)-2-azabicyclo[3.2.1]octane

Cat. No.: B15232999
M. Wt: 111.18 g/mol
InChI Key: ASUQYWCXZRNVRW-BQBZGAKWSA-N
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Description

Structural Significance and Chirality of Bicyclic Azanes

The defining feature of the 2-azabicyclo[3.2.1]octane system is its inherent chirality. Unless synthesized from enantiomerically pure starting materials, it typically exists as a mixture of two enantiomers. rsc.org The constrained bicyclic structure imparts a high degree of conformational rigidity, a desirable feature in the design of bioactive molecules as it can lead to higher binding affinities and selectivities for biological targets. rsc.org The structural similarity of this scaffold to naturally occurring alkaloids like nicotine, cocaine, and morphine further underscores its medicinal importance. rsc.org

The replacement of more flexible monocyclic nitrogen-containing rings, such as pyrrolidine (B122466) and piperidine (B6355638), with the rigid 2-azabicyclo[3.2.1]octane framework is a recognized strategy in the development of biologically active compounds. pwr.edu.pl This structural constraint can be beneficial for inhibitory activity, as demonstrated in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, where constraining the piperidine ring into an azabicyclo[3.2.1]octane scaffold resulted in a significant boost in potency. acs.org

Historical Context and Evolution of Research on the Azabicyclo[3.2.1]octane Framework

Interest in the 2-azabicyclo[3.2.1]octane core has seen a notable increase since 2014. rsc.org Early examples of its synthesis date back to the work of Gassman and co-workers in 1968. rsc.org The evolution of synthetic methodologies has since provided various routes to this bicyclic system, including intramolecular cyclizations, rearrangements, and cycloaddition reactions. rsc.orgnih.gov

Initially, research focused on the synthesis and exploration of the fundamental properties of this scaffold. Over time, the focus has shifted towards its application as a key intermediate in the total synthesis of natural products and as a core structure in the development of novel therapeutic agents. rsc.orgrsc.org For instance, derivatives of 2-azabicyclo[3.2.1]octane have been investigated for their analgesic properties, with some compounds showing efficacy comparable to morphine. rsc.org More recently, this scaffold has been incorporated into κ-opioid receptor (KOR) agonists and triple re-uptake inhibitors. rsc.orgnih.govresearchgate.net

The development of enantiomerically pure forms of the (1S,5S)-2-azabicyclo[3.2.1]octane scaffold has been a significant advancement, enabling the study of stereochemistry on biological activity. For example, the synthesis of enantiomerically pure KOR agonists with this scaffold has provided insights into the bioactive conformation required for receptor binding. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B15232999 (1S,5S)-2-azabicyclo[3.2.1]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1S,5S)-2-azabicyclo[3.2.1]octane

InChI

InChI=1S/C7H13N/c1-2-7-5-6(1)3-4-8-7/h6-8H,1-5H2/t6-,7-/m0/s1

InChI Key

ASUQYWCXZRNVRW-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CCN2

Canonical SMILES

C1CC2CC1CCN2

Origin of Product

United States

Stereochemical Elucidation and Conformational Analysis of 1s,5s 2 Azabicyclo 3.2.1 Octane and Its Derivatives

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are indispensable for the unambiguous determination of the absolute configuration and solution-state conformation of chiral molecules like (1S,5S)-2-azabicyclo[3.2.1]octane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-azabicyclo[3.2.1]octane derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a wealth of information regarding the connectivity, relative stereochemistry, and conformational dynamics of the bicyclic system.

Differences in the chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra are routinely used to distinguish between diastereomers, such as the endo and exo isomers of substituted 2-azabicyclo[3.2.1]octanes. pwr.edu.plnih.gov For instance, in the related 8-azabicyclo[3.2.1]octane (nortropane) system, the stereochemistry of N-alkyl invertomers can be determined. The equatorial or axial orientation of the substituent on the nitrogen atom significantly influences the chemical shifts of the protons on the bicyclic frame, which can be correlated with experimental data. academie-sciences.fr Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to assign all proton and carbon signals unequivocally, further solidifying the structural assignment. acs.org

Table 1: Representative Predicted ¹³C NMR Chemical Shifts for Azabicyclo[3.2.1]octane Skeletons
Atom No.Predicted Chemical Shift (ppm) for (1r,2s,3s,4s,5s)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
C175.0
C272.0
C370.0
C473.0
C565.0
C635.0
C735.0
Data is predicted and serves as an illustrative example of the types of data generated. Source: NP-MRD np-mrd.org

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing critical information about its absolute stereochemistry.

Vibrational Circular Dichroism (VCD) has proven to be a powerful technique for the unambiguous determination of the absolute configuration of complex bicyclic systems directly in solution. VCD measures the differential absorption of left and right circularly polarized infrared light, yielding a unique spectral fingerprint for each enantiomer.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are also valuable. Studies on lactams and thiolactams incorporating the 2-azabicyclo[3.2.1]octane skeleton have demonstrated the utility of these methods. acs.orgdocumentsdelivered.com The sign and magnitude of the Cotton effects in the ECD spectra can be correlated with the absolute configuration of the molecule. This experimental data is often compared with data from quantum chemical calculations to provide a confident stereochemical assignment. researchgate.net For example, the simulated optical rotation [α]D value for a specific enantiomer can be calculated and compared with the experimentally measured value to confirm the absolute configuration. researchgate.net

X-ray Crystallography in Stereochemical and Conformational Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. By diffracting X-rays off a crystalline sample, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom.

This technique has been used to confirm the stereochemistry of various derivatives containing the bicyclo[3.2.1]octane core. nih.govevitachem.com For example, an X-ray diffraction study on a complex oxa- and azabicyclo[3.2.1]octene derivative definitively confirmed its Z stereochemistry. nih.gov In another study, the crystal structure of a salt of diprotonated endo-3-aminotropane (an 8-azabicyclo[3.2.1]octane derivative) was reported, which not only confirmed its structure but also suggested that selective crystallization could be a method for separating exo and endo isomers. nih.gov Furthermore, Powder X-Ray Diffraction (PXRD) can be used to characterize different crystalline forms (polymorphs) of these compounds, which can have different physical properties. google.com

Table 2: Example Crystallographic Data for an 8-Azabicyclo[3.2.1]octane Derivative Salt
Parameter(C₈H₁₈N₂)[CuCl₃(NO₃)(H₂O)]
FormulaC₈H₁₈Cl₃CuN₃O₄
Mr392.16
Crystal systemMonoclinic
Space groupP2₁
a, b, c (Å)7.0121 (2), 12.8735 (4), 8.1691 (3)
β (°)102.592 (3)
V (ų)718.73 (4)
Source: Panikorovskii et al., 2017 nih.gov

Computational Conformational Analysis and Energy Landscape Mapping

Computational chemistry offers powerful tools for predicting the stable conformations of molecules and understanding their energy landscapes, complementing experimental findings.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics methods provide a computationally efficient way to explore the conformational space of the 2-azabicyclo[3.2.1]octane scaffold. These simulations can predict the relative stabilities of different conformations, such as the chair and boat forms of the six-membered ring. montclair.edu For the related 9-azabicyclo[3.3.1]nonane system, conformational studies have been reviewed, and it is known that the N-methyl stereochemistry can be undetermined by NMR alone, highlighting the need for computational support. academie-sciences.fr Molecular dynamics simulations can further be used to study the dynamic behavior of the molecule in solution, providing insights into its flexibility and the transitions between different conformational states.

Quantum Chemical Methods for Conformation Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a higher level of accuracy for predicting molecular structures and energies. DFT calculations are widely used to investigate the relative stabilities of different conformers and invertomers of azabicyclic systems. academie-sciences.frmontclair.edu

In a study of N-substituted nortropinones and norgranatanones, DFT calculations were used to determine the relative free energies of equatorial and axial N-invertomers in both the gas phase and in solution (water and methanol). academie-sciences.fr These theoretical predictions showed good agreement with experimental data obtained from NMR, providing a comprehensive understanding of the conformational preferences. academie-sciences.fr Similarly, DFT has been used to investigate the relative stability of the boat-like versus the chair-like conformation in [3.2.1]-3-azabicyclic diamines, demonstrating that these scaffolds can mimic low-energy conformations of more flexible diamines. montclair.edu These calculations are also crucial for simulating chiroptical spectra (VCD, ECD), which are then compared with experimental spectra to assign the absolute configuration. researchgate.net

Table 3: Calculated Relative Free Energies (ΔG) and Ratios for N-Invertomers of Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one)
MediumMethodΔG (kcal/mol) (axial - equatorial)Ratio (eq:ax) at 298 K
Gas PhaseB3LYP/6-311++G(2d,2p)0.442.1:1
WaterB3LYP/6-311++G(2d,2p)0.884.4:1
Methanol (B129727)B3LYP/6-311++G(2d,2p)0.813.9:1
Data adapted from a computational study on a closely related tropane (B1204802) skeleton. Source: Valadbeigi et al., 2015 academie-sciences.fr

Dynamic Stereochemistry and Inversion Barriers

The energy barrier to nitrogen inversion-rotation (NIR) in bicyclic amines is notably influenced by the structural constraints imposed by the ring system, a phenomenon often referred to as the "bicyclic effect". nih.gov Research on various azabicyclic systems has demonstrated that the inversion barriers tend to increase as the size of the carbon bridges decreases. rsc.org For instance, studies on N-chloro derivatives of azabicyclic compounds have shown that the inversion barrier in the more constrained 2-azabicyclo[2.2.1]heptane system is higher than in the corresponding 2-azabicyclo[2.2.2]octane system. rsc.org This trend suggests that the 2-azabicyclo[3.2.1]octane system, with its one-, two-, and three-carbon bridges, will exhibit a moderate and measurable inversion barrier.

Computational studies have provided valuable insights into the conformational energetics of related azabicyclic systems. For example, density functional theory (DFT) calculations on 3-azabicyclo[3.2.1]octane derivatives have indicated that the energy barrier between different ring conformations (chair-like and boat-like) is relatively low, typically less than 9 kcal/mol. lookchem.commontclair.edu A computational study on the N-methylation of a 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane derivative calculated a pyramidal nitrogen inversion barrier of less than 5 kcal/mol. While these studies concern isomeric structures, they provide a general indication of the energy scales involved in the dynamic processes of the azabicyclo[3.2.1]octane core.

Experimental determination of these inversion barriers is achieved through variable temperature NMR experiments. By monitoring the changes in the NMR spectrum as a function of temperature, particularly the coalescence of signals corresponding to diastereotopic protons, it is possible to calculate the rate constant (k) for the inversion process at the coalescence temperature (Tc). From these values, the free energy of activation (ΔG‡) for nitrogen inversion can be determined.

The following table summarizes representative, albeit limited, findings on the dynamic behavior of related azabicyclic systems, which can be used to infer the expected dynamic properties of this compound and its derivatives.

Table 1: Representative Energy Barriers for Dynamic Processes in Azabicyclic Systems

Compound/SystemDynamic ProcessMethodΔG‡ (kcal/mol)Notes
Tropinone (N-Methyl-8-azabicyclo[3.2.1]octan-3-one)Nitrogen InversionDNMR~11.0 (46 kJ/mol)A related bicyclic amine with a known inversion barrier. researchgate.net
N-Chloro-2-azabicyclo[2.2.1]hept-5-eneNitrogen Inversion¹H NMR~14.8Demonstrates the effect of ring strain on the inversion barrier. rsc.org
3-Azabicyclo[3.2.1]octane derivativesRing InversionDFT Calculation< 9Computational estimate for a constitutional isomer. lookchem.commontclair.edu
3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane derivativeNitrogen InversionDFT Calculation< 5Computational estimate for an N-substituted derivative.

This table is illustrative and includes data from related systems to provide context due to the limited direct experimental data on this compound itself.

Further detailed research employing variable temperature NMR studies on a series of N-substituted this compound derivatives would be necessary to fully elucidate the specific inversion barriers and conformational dynamics of this particular heterocyclic system. Such studies would contribute to a deeper understanding of its stereochemical behavior and its implications for the design of molecules with specific three-dimensional structures and properties.

Derivatization and Functionalization Strategies for the 1s,5s 2 Azabicyclo 3.2.1 Octane Core

Regioselective and Stereoselective Functionalization

The rigid framework of the 2-azabicyclo[3.2.1]octane system presents both challenges and opportunities for regioselective and stereoselective functionalization. The inherent stereochemistry of the starting material often directs the approach of reagents, enabling a high degree of control over the stereochemical outcome of reactions.

One common strategy involves the functionalization of the unsaturated precursor, 2-azabicyclo[3.2.1]octadiene. These precursors can be synthesized through a cycloaddition/rearrangement sequence from norbornadienes. nih.govnih.gov The double bonds in the octadiene system are amenable to various transformations, including reduction, dihydroxylation, and cycloaddition reactions, providing a pathway to substituted 2-azabicyclo[3.2.1]octane derivatives. nih.gov For instance, dihydroxylation of the 6,7-olefin has been reported as a method for functionalization. nih.gov

Furthermore, Brønsted acid-catalyzed [5+2] cycloaddition reactions of 6-substituted η3-pyridinylmolybdenum complexes with electron-deficient alkenes have been shown to produce functionalized 2-azabicyclo[3.2.1]octenes with high regio- and stereocontrol. nih.gov This method allows for the installation of four stereocenters in a single step with excellent exo-selectivity. nih.gov The substituent at the C-6 position of the pyridinyl scaffold plays a crucial role in directing the demetalation step to yield a single product. nih.gov

Copper-catalyzed enantioselective alkene carboamination represents another powerful tool for the construction and functionalization of the azabicyclo[3.2.1]octane skeleton. nih.gov This reaction converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes, forming two new rings and two new stereocenters in a single step with generally excellent enantioselectivities. nih.gov The stereoselectivity is achieved through a cis-aminocupration step, where the chiral ligand directs the facial selectivity. nih.gov

N-Functionalization (e.g., Amidation, Sulfonylation)

The secondary amine nitrogen atom in the 2-azabicyclo[3.2.1]octane core is a key handle for derivatization, allowing for the introduction of a wide range of functional groups through N-functionalization reactions. Amidation and sulfonylation are among the most common and versatile methods for modifying this position.

Amidation: The formation of an amide bond at the nitrogen atom is a straightforward and widely used strategy. For example, N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide has been synthesized, incorporating a pivalamide (B147659) group onto the bicyclic scaffold. smolecule.com This can be achieved by reacting the parent amine with a suitable pivalic acid derivative. smolecule.com

Sulfonylation: The introduction of a sulfonyl group at the nitrogen atom is another prevalent modification. This is typically achieved by reacting the 2-azabicyclo[3.2.1]octane with a sulfonyl chloride in the presence of a base. nih.gov For instance, a series of biaryl sulfonamides based on the 2-azabicyclo[3.2.1]octane skeleton have been synthesized by treating the corresponding bicyclic amines with sulfonyl chlorides containing biaryl moieties. nih.gov Similarly, pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides have been developed as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.orgnih.govsemanticscholar.org The synthesis of these compounds often involves the reaction of the bicyclic amine with a pyrazole-sulfonyl chloride. nih.govsemanticscholar.org

These N-functionalization strategies are critical for modulating the physicochemical and pharmacological properties of the 2-azabicyclo[3.2.1]octane scaffold. The nature of the substituent on the nitrogen atom can significantly influence the biological activity and target engagement of the resulting molecules. nih.govacs.orgnih.govsemanticscholar.org

C-H Activation and Late-Stage Functionalization

Direct C-H activation and late-stage functionalization are emerging as powerful strategies for the efficient and atom-economical derivatization of complex molecules, including the 2-azabicyclo[3.2.1]octane scaffold. These methods allow for the introduction of functional groups at positions that are otherwise difficult to access through traditional synthetic routes.

While specific examples of C-H activation directly on the (1S,5S)-2-azabicyclo[3.2.1]octane core are not extensively documented in the provided search results, the principles of late-stage functionalization are highly relevant. Late-stage functionalization aims to introduce chemical modifications at a late stage in a synthetic sequence, which is particularly valuable for creating diverse libraries of compounds for biological screening. acs.org

One related example is the copper-catalyzed alkene carboamination reaction to form 6-azabicyclo[3.2.1]octanes, where the C-C bond-forming arene addition is a net C-H functionalization. nih.gov This demonstrates the potential of harnessing C-H activation principles for the construction and functionalization of this bicyclic system.

The development of late-stage functionalization strategies for the 2-azabicyclo[3.2.1]octane core would be highly beneficial for drug discovery programs, enabling the rapid generation of analogs with diverse substitution patterns for structure-activity relationship (SAR) studies. Future research in this area could focus on developing selective C-H functionalization methods targeting various positions on the bicyclic framework.

Synthesis of Amino Acid Derivatives and Peptidomimetics Incorporating the Scaffold

The rigid 2-azabicyclo[3.2.1]octane skeleton is an attractive scaffold for the design of conformationally constrained amino acids and peptidomimetics. uni-regensburg.denih.gov Incorporating this bicyclic system into peptides can restrict their conformational flexibility, which can lead to enhanced biological activity and selectivity. nih.gov

Several synthetic approaches have been developed to prepare amino acid derivatives of 2-azabicyclo[3.2.1]octane. One method involves the synthesis of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid derivatives from norbornene amino acid precursors. uni-regensburg.decsic.es This typically involves a Diels-Alder reaction followed by a series of transformations including dihydroxylation, oxidative cleavage, and reductive amination to construct the bicyclic amino acid. csic.esresearchgate.net

Another strategy focuses on the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a constrained proline analogue. nih.gov This approach utilizes readily available starting materials and involves high-yielding transformations to construct the bicyclic amino acid. nih.gov

These bicyclic amino acids can then be incorporated into peptide chains to create peptidomimetics. For example, 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids have been described as conformationally constrained dipeptide isosteres. acs.org The synthesis of these peptidomimetics often involves the coupling of the bicyclic amino acid with other amino acids or peptide fragments. Amide libraries based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold have been prepared through the direct aminolysis of methyl esters, demonstrating the utility of this scaffold in generating diverse peptidomimetic libraries. acs.org The resulting peptidomimetics often exhibit well-defined secondary structures, such as β-turns. acs.org

Scaffold Modifications (e.g., Ring Contraction/Expansion within the Bicyclic System)

Modification of the core bicyclic structure of 2-azabicyclo[3.2.1]octane through ring contraction or expansion provides a powerful avenue for accessing novel and structurally diverse scaffolds.

Ring Expansion: A common strategy for synthesizing the 2-azabicyclo[3.2.1]octane system is through the ring expansion of a smaller bicyclic precursor, such as a 2-azabicyclo[2.2.1]heptane (2-azanorbornane) derivative. rsc.orgresearchgate.netlookchem.com This transformation can be achieved under various conditions. For example, the reaction of 2-azanorbornan-3-yl methanols with nucleophiles under Mitsunobu or mesylation conditions can lead to a stereoselective ring expansion to the 2-azabicyclo[3.2.1]octane system. researchgate.netlookchem.com This process is believed to proceed through an aziridinium (B1262131) intermediate, which is then opened by nucleophilic attack at the more substituted carbon. rsc.orgresearchgate.net The configuration of the resulting C-4 in the azepane ring is dependent on the configuration of the starting alcohol. researchgate.net

Another ring expansion method involves the reaction of substituted norbornadienes with toluenesulfonyl azide, which undergoes a cycloaddition/rearrangement sequence to afford a 2-azabicyclo[3.2.1]octadiene system. nih.govnih.gov This unsaturated bicyclic system can then be reduced to the saturated 2-azabicyclo[3.2.1]octane. nih.govnih.gov Rearrangements such as the Beckmann rearrangement of bicyclo[2.2.1]heptan-2-one have also been employed to construct the 2-azabicyclo[3.2.1]octane skeleton. thieme-connect.com

Ring Contraction: While less common than ring expansion for the synthesis of this specific scaffold, ring contraction of larger systems can also be a viable strategy. In the context of exploring structure-activity relationships, constraining the piperidine (B6355638) ring of a bioactive molecule into a more rigid bicyclic system like 2-azabicyclo[3.2.1]octane was found to be beneficial for activity, whereas ring contraction of the piperidine to an azetidine (B1206935) was detrimental. acs.org This highlights the importance of the specific bicyclic framework for biological activity.

Applications of 1s,5s 2 Azabicyclo 3.2.1 Octane in Advanced Organic and Medicinal Chemistry

As Chiral Building Blocks in Asymmetric Synthesis

The enantiomerically pure (1S,5S)-2-azabicyclo[3.2.1]octane serves as a crucial starting material or intermediate in the synthesis of more complex chiral molecules. Its inherent stereochemistry is transferred to the target molecule, allowing for the construction of specific stereoisomers. This is a fundamental strategy in asymmetric synthesis, where the biological activity of a molecule is often dependent on its precise three-dimensional arrangement.

The 2-azabicyclo[3.2.1]octane core is a key synthetic intermediate in the total synthesis of various natural products and their analogues. rsc.org Its rigid structure allows for predictable control over the stereochemical outcomes of subsequent reactions. For instance, derivatives of this scaffold have been utilized in the synthesis of tropane (B1204802) alkaloids, a class of compounds with significant physiological effects. researchgate.net The synthesis of these complex molecules often relies on the stereocontrolled formation of the bicyclic system, for which this compound and related structures are ideal starting points. researchgate.net

Furthermore, this scaffold can be functionalized at various positions to create a diverse library of chiral building blocks. These functionalized derivatives can then participate in a range of chemical transformations, including cycloaddition reactions, to generate highly substituted and stereochemically rich products. nih.govrsc.org The use of chiral auxiliaries based on this framework has also been explored to induce stereoselectivity in reactions. rsc.org

As Chiral Ligands and Organocatalysts

The well-defined stereochemistry of the this compound scaffold makes it an excellent platform for the design of chiral ligands and organocatalysts, which are essential tools for enantioselective synthesis.

Design and Synthesis of Ligands for Transition Metal Catalysis

Chiral ligands derived from this compound have been synthesized and employed in transition metal-catalyzed reactions to achieve high levels of enantioselectivity. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer of the product.

For example, N,N-donating ligands based on the 2-azabicycloalkane framework have been developed for asymmetric catalysis. researchgate.net These ligands, featuring the rigid bicyclic structure, can effectively control the stereochemical course of metal-catalyzed transformations. Research has demonstrated the synthesis of axially chiral alkylidene azacycloalkanes using a Rh(I)/diene-catalyzed asymmetric carbene coupling reaction, where ligands derived from related bicyclic systems play a crucial role in achieving high enantioselectivity. acs.org The modular nature of these scaffolds allows for the tuning of steric and electronic properties of the resulting ligands to optimize their performance in specific catalytic reactions. nih.gov

Development of Organocatalysts Based on the Scaffold

In addition to serving as ligands for metals, the this compound framework has been incorporated into the structure of purely organic catalysts, known as organocatalysts. These catalysts offer a more sustainable and environmentally friendly alternative to many metal-based systems.

Chiral polyamines, amides, and proline analogues based on the 2-azabicycloalkane scaffold have been designed and tested as organocatalysts in stereoselective reactions such as the aldol (B89426) reaction. nih.gov In one study, an amide catalyst incorporating the 2-azabicyclo[3.2.1]octane and a pyrrolidine (B122466) unit demonstrated excellent chemical yields and good diastereo- and enantioselectivity in the aldol reaction between ketones and p-nitrobenzaldehyde. nih.gov The rigidity of the bicyclic unit is believed to be beneficial for inducing stereoselectivity in the process. nih.gov These findings highlight the potential of this scaffold in the development of new and efficient organocatalytic systems.

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The this compound core is recognized as such a scaffold due to its frequent appearance in biologically active compounds and its favorable pharmacological properties. Its conformational rigidity and three-dimensional complexity allow for the precise positioning of functional groups to interact with biological macromolecules like proteins and receptors.

Rational Design of Bioactive Compounds Leveraging the Bicyclic Azane (B13388619) Framework

This approach has been successfully applied in the development of inhibitors for various biological targets, including monoamine transporters and enzymes. nih.govnih.gov For example, derivatives of this scaffold have been investigated as potent and selective inhibitors of the dopamine (B1211576) transporter (DAT), which is a key target in the development of treatments for conditions like cocaine addiction. nih.gov The bicyclic core serves as a rigid anchor to which various substituents can be attached to optimize interactions with the target protein. nih.gov Similarly, this framework has been used to develop novel inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. nih.govacs.orgresearchgate.net

Structure-Activity Relationship (SAR) Principles and Optimization within the this compound Series

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For compounds containing the this compound scaffold, SAR studies involve systematically altering the substituents on the bicyclic core and evaluating the impact on potency and selectivity.

In the development of DAT inhibitors, extensive SAR studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that the rigid bicyclic skeleton imparted modest stereoselective binding. nih.gov Further modifications to the substituent at the 8-position led to the identification of compounds with high potency and selectivity for the DAT over other monoamine transporters. nih.gov

Similarly, in the pursuit of NAAA inhibitors, a careful SAR study of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides led to the discovery of a potent and orally available inhibitor. nih.govacs.orgresearchgate.net The study explored the impact of different substituents on the pyrazole ring and the azabicyclic core, demonstrating that constraining a piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold was beneficial for inhibitory activity. nih.gov These iterative cycles of design, synthesis, and biological testing are crucial for optimizing the therapeutic potential of compounds based on this privileged scaffold.

Table 1: Examples of Bioactive Compounds Incorporating the 2-Azabicyclo[3.2.1]octane Scaffold

Compound ClassTargetKey SAR FindingsReference
8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanesDopamine Transporter (DAT)The rigid skeleton provides stereoselective binding; the 8-substituent significantly impacts potency and selectivity. nih.gov
Pyrazole Azabicyclo[3.2.1]octane SulfonamidesN-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)Constraining a flexible ring into the bicyclic scaffold improves potency; substituents on the pyrazole ring influence efficacy. nih.gov
2-Azabicycloalkane-TriazolesCancer Cell LinesAntiproliferative activity is influenced by the stereochemistry of the bicyclic unit and the number of triazole moieties. pwr.edu.plmdpi.com

Molecular Recognition and Receptor Binding Mechanism Studies (Excluding Clinical Data)

The conformationally constrained framework of the 2-azabicyclo[3.2.1]octane system is a key element in its application for studying molecular recognition and receptor binding. rsc.org By incorporating this scaffold into various molecules, researchers can investigate the bioactive conformations required for affinity at specific receptors.

Derivatives of 8-azabicyclo[3.2.1]octane, a closely related scaffold, have been extensively studied for their interaction with monoamine transporters. The rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton has been shown to impart stereoselective binding and uptake inhibition at the dopamine transporter (DAT). researchgate.net Structure-activity relationship (SAR) studies on these derivatives have led to the identification of compounds with high affinity and selectivity for DAT over the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). researchgate.net For instance, the introduction of an 8-cyclopropylmethyl group resulted in a compound with high SERT/DAT selectivity, while an 8-chlorobenzyl derivative was found to be highly selective for DAT over NET. researchgate.net

In the realm of opioid receptor research, conformationally restricted agonists for the kappa-opioid receptor (KOR) have been synthesized using the 2-azabicyclo[3.2.1]octane scaffold. researchgate.net The high KOR affinity of certain endo-configured bicyclic amines indicates that the rigid structure helps to lock the pharmacophoric elements in a dihedral angle that is close to the bioactive conformation of more flexible KOR agonists. researchgate.net Interestingly, altering the configuration of these potent KOR agonists can lead to compounds that are potent and selective ligands for σ1 receptors. researchgate.net

The table below summarizes the binding affinities of selected 2-azabicyclo[3.2.1]octane derivatives for various receptors.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity
8-cyclopropylmethyl derivative (22e) researchgate.netDAT4.0SERT/DAT: 1060
8-chlorobenzyl derivative (22g) researchgate.netDAT3.9NET/DAT: 1358
endo-configured amine (10a) researchgate.netKOR7-
endo-configured amine (10b) researchgate.netKOR13-
ent-10a researchgate.netσ110-
Indolomorphan (19) researchgate.netσ158No affinity for MOR, DOR, KOR
Quinolinomorphan (22) researchgate.netσ120No affinity for MOR, DOR, KOR

This table presents a selection of research findings and is not exhaustive.

Studies on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols have also provided insights into receptor binding. It was found that an intramolecular hydrogen bond between the 3-OH group and an ortho substituent on the 3-aryl ring could stabilize a conformation that is disfavored for binding to D2-like receptors, resulting in a dramatic loss of affinity. pwr.edu.pl This highlights the subtle interplay of stereochemistry and intramolecular interactions in determining receptor recognition.

Pharmacophore Identification and Validation Strategies

The rigid nature of the 2-azabicyclo[3.2.1]octane scaffold makes it an excellent template for the identification and validation of pharmacophores. A pharmacophore model describes the spatial arrangement of essential features that a molecule must possess to interact with a specific receptor. By using a rigid core like 2-azabicyclo[3.2.1]octane, the relative positions of pharmacophoric groups can be precisely controlled.

For high-affinity ligands of the dopamine transporter, a well-defined pharmacophore has been developed through extensive SAR studies of compounds related to GBR 12909, which include derivatives of 8-azabicyclo[3.2.1]octane. researchgate.net The bicyclic system serves to rigidly hold the diarylmethoxyethylidenyl moiety in a specific orientation relative to the nitrogen atom, which is crucial for high-affinity binding.

Similarly, in the development of KOR agonists, the 2-azabicyclo[3.2.1]octane scaffold was used to constrain the ethylenediamine (B42938) KOR pharmacophore. researchgate.net The high affinity of the resulting rigid compounds helped to validate the proposed bioactive conformation and the dihedral angle of the key pharmacophoric elements. researchgate.net

The strategy often involves:

Design and Synthesis: Creating a series of derivatives where specific substituents on the 2-azabicyclo[3.2.1]octane core are systematically varied.

Biological Evaluation: Testing the synthesized compounds for their binding affinity and functional activity at the target receptor.

Computational Modeling: Using the experimental data to build or refine a pharmacophore model, often with the aid of computational techniques to understand the binding modes.

Validation: Synthesizing new compounds based on the predictions of the pharmacophore model to confirm its validity.

For example, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining a piperidine ring into the more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial, leading to a five-fold increase in potency. researchgate.net Further structural modifications and evaluation of stereochemistry at the pseudoasymmetric carbon in position 3 of the bicyclic scaffold led to the discovery of highly potent and selective inhibitors. researchgate.net

In Supramolecular Chemistry and Host-Guest Interactions

While the rigid and pre-organized structure of the 2-azabicyclo[3.2.1]octane framework makes it a theoretically attractive building block for applications in supramolecular chemistry and the design of host-guest systems, specific examples in the scientific literature are not extensively documented. The principles of supramolecular chemistry rely on non-covalent interactions to form larger, organized structures. The defined stereochemistry and the potential for introducing specific recognition sites (e.g., hydrogen bond donors/acceptors, aromatic rings) onto the 2-azabicyclo[3.2.1]octane scaffold could allow for its use in creating synthetic receptors or self-assembling systems.

For instance, Schiff bases, which can be synthesized from derivatives of azabicyclo[3.2.1]octane, are known to have wide applications in supramolecular chemistry. researchgate.net However, detailed studies on host-guest complexes involving the this compound unit as the primary host component are scarce in the reviewed literature. The development of synthetic receptors often utilizes rigid scaffolds to minimize the entropic penalty upon binding a guest molecule. The 2-azabicyclo[3.2.1]octane core, being a derivative of the tropane alkaloids, shares structural similarities with molecules known to participate in complex biological recognition events, suggesting its potential for creating biomimetic host systems. rsc.orgrsc.org The unique V-shape of similar bicyclic scaffolds has been exploited in the design of synthons for tubular aggregation through hydrogen bonding. vu.lt This suggests a potential, though currently underexplored, avenue for the application of the 2-azabicyclo[3.2.1]octane scaffold in the construction of supramolecular assemblies.

Computational and Theoretical Studies of 1s,5s 2 Azabicyclo 3.2.1 Octane

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like (1S,5S)-2-azabicyclo[3.2.1]octane and its derivatives. These methods provide insights into molecular orbitals, charge distribution, and the energies of different conformations, which are crucial for predicting chemical behavior.

For instance, DFT calculations have been used to study the electronic transitions in derivatives of this bicyclic system. researchgate.net Time-dependent DFT (TD-DFT) is a common approach to predict UV-Vis spectra, helping to understand the nature of electronic excitations within the molecule. researchgate.net Analysis of the Mulliken atomic charge distribution, another output of these calculations, helps in understanding the electrostatic potential and electronegativity equalization within the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides information about intramolecular interactions, such as hyperconjugation and steric effects, which influence the stability and reactivity of different conformers. researchgate.net These computational approaches have been applied to various derivatives, including those with therapeutic potential, to elucidate their electronic properties. researchgate.net

A study on (1S,4R,5R)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octane employed DFT calculations for spectroscopic characterization. rsc.org Furthermore, DFT has been used to investigate the conformational stability of related azabicyclic systems, revealing the relative energies of different ring conformations, such as chair-like and boat-like forms. montclair.edu

Computational MethodInformation ObtainedApplication Example
Density Functional Theory (DFT)Electronic structure, molecular orbital energies, charge distributionSpectroscopic characterization of a triazole derivative of 2-azabicyclo[3.2.1]octane. rsc.org
Time-Dependent DFT (TD-DFT)Electronic transition energies, prediction of UV-Vis spectraStudying the nature of electronic transitions in synthesized compounds. researchgate.net
Mulliken Population AnalysisAtomic charges, electrostatic potentialCharacterizing electronegativity equalization within the molecule. researchgate.net
Natural Bond Orbital (NBO) AnalysisIntramolecular interactions, hyperconjugation, steric effectsAnalyzing the Fock matrix to understand orbital interactions. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how ligands, such as derivatives of this compound, interact with biological targets like proteins and enzymes.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.net This information is crucial for structure-based drug design. For example, docking studies have been performed on 2-azabicyclo[3.2.1]octane-containing compounds to investigate their interactions with the active site of enzymes like urease. researchgate.net Such studies can help to explain the observed biological activity and guide the design of more potent inhibitors. researchgate.net

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. These simulations can help to refine the binding poses obtained from docking and provide a more accurate estimation of binding free energies. While specific MD simulation studies on this compound were not found in the provided search results, this technique is a standard tool in computational drug discovery for systems involving this scaffold.

The development of potent and selective kappa-opioid receptor (KOR) agonists with a 2-azabicyclo[3.2.1]octane scaffold has been guided by understanding their bioactive conformation. researchgate.net While not explicitly a docking study, this research highlights the importance of the three-dimensional structure in ligand-receptor interactions. researchgate.net

TechniquePurposeApplication Example
Molecular DockingPredicts ligand binding orientation and affinity in a receptor's active site.Investigating the interaction of 2-azabicyclo[3.2.1]octane derivatives with the urease enzyme active site. researchgate.net
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the ligand-receptor complex over time to assess stability and conformational changes.General application in drug discovery to refine docking poses and calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this domain. These methods have been applied to 8-azabicyclo[3.2.1]octane analogs that act as muscarinic receptor blockers. nih.gov In these studies, a set of compounds with known activities are aligned, and their 3D steric and electrostatic fields are calculated. nih.gov Statistical methods are then used to correlate these fields with the biological activity, resulting in a predictive model. nih.gov A successful QSAR model, indicated by high squared correlation coefficients (r²) and cross-validated r² (q²), can be used to guide the design of new analogs with improved potency. nih.gov

QSAR studies have also been reported for pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govbenthamdirect.comresearcher.life These studies help to identify the key structural requirements for potent inhibition of this enzyme, aiding in the development of new anti-inflammatory agents. nih.gov

QSAR MethodPrincipleApplication Example
Comparative Molecular Field Analysis (CoMFA)Correlates 3D steric and electrostatic fields of aligned molecules with their biological activity.Development of a predictive model for 8-azabicyclo[3.2.1]octane analogs as muscarinic receptor antagonists. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA)Similar to CoMFA, but includes additional fields like hydrophobic and hydrogen bond donor/acceptor fields.Used alongside CoMFA to build a reliable model for designing novel muscarinic antagonists. nih.gov
2D-QSARCorrelates 2D structural descriptors (e.g., topological indices, physicochemical properties) with biological activity.A statistically significant 2D-QSAR model was developed for antitumor properties of tropane-based compounds against MCF7 cell lines. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are also employed to predict spectroscopic parameters and to determine the conformational preferences of molecules. These predictions are valuable for confirming the structure of newly synthesized compounds and for understanding their behavior in different environments.

DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to aid in structure elucidation.

The conformational landscape of the 2-azabicyclo[3.2.1]octane system is of particular interest due to its constrained bicyclic nature. Computational studies have been used to investigate the relative stability of different conformations. For example, in related azabicyclic systems, calculations have shown that chair-like conformations are generally more stable than boat-like conformations. montclair.edu Understanding the preferred conformation is crucial as it dictates the spatial arrangement of substituents, which in turn affects the molecule's interaction with biological targets.

Computational TaskMethodApplication
Prediction of Vibrational FrequenciesDFT CalculationsComparison with experimental IR and Raman spectra for structure confirmation. researchgate.net
Prediction of NMR Chemical ShiftsDFT CalculationsAiding in the assignment of experimental NMR spectra for structure elucidation.
Conformational AnalysisDFT and other molecular mechanics methodsDetermining the relative stability of different ring conformations (e.g., chair vs. boat) and predicting the most stable conformer. montclair.edu

Advanced Analytical Techniques for Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of (1S,5S)-2-azabicyclo[3.2.1]octane. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used. mdpi.com

For the parent compound, C₇H₁₃N, HRMS can distinguish it from other isobaric species. In the analysis of its derivatives, HRMS is crucial for confirming the success of synthetic modifications. pwr.edu.pl For instance, when this compound is incorporated into larger, more complex molecules, HRMS confirms the elemental composition of the final product. acs.orgresearchgate.net The ionization technique often employed is Electrospray Ionization (ESI), which is a soft ionization method that typically generates the protonated molecule, [M+H]⁺, minimizing fragmentation and preserving the molecular ion for accurate mass measurement. mdpi.com

Table 1: Example HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₁₃N
Exact Mass (Calculated) 111.1048
Ionization Mode ESI+
Observed Ion [M+H]⁺ (m/z) 112.1121
Calculated [M+H]⁺ (m/z) 112.1126

This table is generated for illustrative purposes based on the compound's formula.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the structural elucidation of this compound. While standard one-dimensional ¹H and ¹³C NMR provide initial structural information, advanced techniques are necessary to resolve the complex, overlapping signals and confirm the rigid, bicyclic stereochemistry. mdpi.comacademie-sciences.fr

Two-dimensional (2D-NMR) experiments are routinely performed. For example:

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons within the cyclopentane (B165970) and piperidine (B6355638) rings of the scaffold.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom's chemical shift based on its attached proton(s).

Solid-State NMR (ssNMR) can be employed to study the compound in its crystalline form. This technique provides insights into the molecular conformation and packing within the crystal lattice, which can differ from the solution-state conformation observed by standard NMR.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the 2-Azabicyclo[3.2.1]octane Core

Position Representative ¹³C Shift (ppm) Representative ¹H Shift (ppm)
C1 ~56-60 ~2.8-3.2
C3 ~46-50 ~2.9-3.3 (ax), ~2.5-2.9 (eq)
C4 ~27-33 ~1.5-2.0
C5 ~58-62 ~2.6-3.0
C6 ~33-40 ~1.6-2.1
C7 ~21-27 ~1.4-1.9

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

As this compound is a chiral molecule, verifying its enantiomeric purity is essential. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the definitive method for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.). nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For HPLC, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®), are commonly used. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas then directly corresponds to the ratio of the enantiomers in the sample, allowing for precise calculation of the e.e. This analysis is critical in asymmetric synthesis to confirm the effectiveness of the chiral catalyst or auxiliary used. google.com

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

Parameter Condition
Column Chiralpak® IA or similar
Mobile Phase Hexane/Ethanol (e.g., 90:10 v/v) with a basic additive
Flow Rate 1.0 mL/min
Detection UV at 210 nm

This table represents typical conditions and is for illustrative purposes.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and the molecular "fingerprint" of this compound.

Infrared (IR) Spectroscopy is particularly useful for identifying characteristic vibrational modes. Key absorptions for the 2-azabicyclo[3.2.1]octane core include:

N-H Stretch: A moderate to weak absorption around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the bicyclic rings.

N-H Bend: A band in the 1590-1650 cm⁻¹ region.

C-N Stretch: Found in the fingerprint region, typically between 1000-1250 cm⁻¹.

Raman Spectroscopy complements IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It can be particularly useful for analyzing the skeletal vibrations of the bicyclic framework. Comparing experimental IR and Raman spectra with those calculated using computational methods like Density Functional Theory (DFT) can provide a deeper understanding of the molecule's vibrational modes and confirm its structure. researchgate.net

Table 4: Characteristic IR Absorption Bands for the 2-Azabicyclo[3.2.1]octane Scaffold

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (secondary amine) 3300 - 3500 Medium-Weak
C-H Stretch (aliphatic) 2850 - 2960 Strong
N-H Bend 1590 - 1650 Medium

This table is based on general principles of IR spectroscopy and data from similar amine compounds. mdpi.commdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Asymmetric Synthetic Routes

The creation of the 2-azabicyclo[3.2.1]octane core with precise stereochemical control remains a key area of investigation. ehu.es Current strategies often rely on multi-step sequences, and researchers are actively seeking more efficient and versatile methods. rsc.orgresearchgate.net

One promising approach involves the use of chiral metal-ligand complexes to catalyze enantioselective transformations. For instance, copper-catalyzed enantioselective alkene carboamination has been shown to construct the 6-azabicyclo[3.2.1]octane skeleton in a single step with high enantioselectivity. nih.gov Similarly, gold(III)-catalyzed cycloisomerization/intramolecular cycloaddition reactions have yielded complex 8-oxabicyclo[3.2.1]octanes, which can be further transformed into their nitrogen-containing counterparts. ehu.es

Another avenue of exploration is the application of organometallic scaffolds. Chiral, non-racemic 6-substituted η³-pyranyl- and η³-pyridinylmolybdenum complexes have been utilized in Brønsted acid-catalyzed [5+2] cycloadditions to produce 2-substituted oxa- and azabicyclo[3.2.1]octenes with high enantiopurity. nih.gov These methods offer a modular approach to installing multiple stereocenters with excellent control. nih.gov

Future efforts will likely focus on developing catalytic systems with broader substrate scope, higher turnover numbers, and milder reaction conditions. The ultimate goal is to provide streamlined access to a diverse range of functionalized (1S,5S)-2-azabicyclo[3.2.1]octane derivatives for various applications.

Exploration of New Catalytic Applications

Beyond its role as a synthetic target, the this compound framework itself is being explored as a chiral ligand and catalyst in asymmetric synthesis. mdpi.com Derivatives of 2-azabicycloalkanes have shown promise as catalysts in stereoselective aldol (B89426) reactions. mdpi.com

For example, an amide catalyst incorporating a 2-azabicyclo[3.2.1]octane unit and a pyrrolidine (B122466) moiety has demonstrated excellent chemical yields and good stereoselectivity in the aldol reaction between ketones and p-nitrobenzaldehyde. mdpi.com This highlights the potential of the bicyclic system to create a well-defined chiral environment for catalytic transformations.

Future research in this area will likely involve the design and synthesis of novel ligands based on the this compound scaffold for a wider range of asymmetric reactions. The development of second-generation palladium catalyst systems incorporating pyridine- and quinoline-carboxylate ligands has already shown improved efficacy in the transannular C–H functionalization of azabicycloalkanes, including the azabicyclo[3.2.1]octane core. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and design of novel molecules, including those based on the this compound scaffold. researchgate.net AI can be employed in several key areas:

Reaction Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the feasibility and outcomes of new synthetic routes to azabicyclo[3.2.1]octane derivatives.

Scaffold Hopping and Design: AI algorithms can analyze existing bioactive molecules and suggest novel scaffolds, including variations of the azabicyclo[3.2.1]octane core, with improved properties. researchgate.net

Structure-Activity Relationship (SAR) Analysis: ML can help elucidate complex SARs, identifying the key structural features of this compound derivatives that contribute to their biological activity. uni-muenster.de

While the direct application of AI to this compound is still in its early stages, the broader impact of these computational tools on chemical research is undeniable. researchgate.net

Design of Next-Generation Bioactive Scaffolds with Tuned Properties

The 2-azabicyclo[3.2.1]octane framework is a key component in a variety of biologically active compounds. rsc.orgresearchgate.net Its rigid conformation allows for the precise positioning of functional groups in three-dimensional space, making it an attractive scaffold for drug design. nih.gov

Recent research has focused on developing derivatives with a range of biological activities. For example, pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for treating inflammatory conditions. nih.govacs.org Additionally, triazoles based on 2-azabicycloalkanes have shown antiproliferative activity against cancer cell lines. mdpi.com

Future work will involve the rational design of new bioactive scaffolds based on the this compound core. By systematically modifying the substituents and their stereochemistry, researchers aim to develop next-generation therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Mechanistic Studies of Chemical Transformations Involving the Bicyclic Core

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of the 2-azabicyclo[3.2.1]octane core is crucial for the development of more efficient and selective methods. thieme-connect.com Mechanistic studies can shed light on the role of catalysts, the nature of intermediates, and the factors that govern stereoselectivity.

For instance, mechanistic analysis of intramolecular free radical reactions has provided insights into the formation of 7-azabicyclo[2.2.1]heptane derivatives, which are structurally related to the 2-azabicyclo[3.2.1]octane system. researchgate.net Similarly, understanding the mechanism of palladium-catalyzed transannular C–H functionalization has led to the development of more effective catalyst systems. nih.gov

Computational studies, such as density functional theory (DFT) calculations, are also valuable tools for elucidating reaction pathways and predicting the stereochemical outcomes of reactions involving the bicyclic core. acs.org Continued mechanistic investigations will undoubtedly pave the way for new discoveries and innovations in the chemistry of this compound.

Q & A

Q. What are the primary synthetic strategies for constructing the 2-azabicyclo[3.2.1]octane core?

The core is synthesized via:

  • Intramolecular cyclization : Palladium-catalyzed cyclization of hydrazine derivatives (e.g., compound 22 to 23 in Scheme 4) yields bicyclic ketones, which are reduced to the core using LiAlH4 .
  • Beckmann rearrangement : Converts ketoximes to bicyclic amines, though selectivity challenges exist .
  • Epoxide ring-opening : Trifluoroacetamide-mediated nucleophilic attack on epoxides (e.g., 31a–c to 32a–c in Scheme 6) forms the bicyclic structure .
  • Tsuji–Trost reaction : Used with subsequent cycloaddition for stereocontrolled synthesis .

Q. How can NMR spectroscopy differentiate 2-azabicyclo[3.2.1]octane from structurally similar bicyclic systems?

  • 1H-NMR coupling patterns : Distinct splitting arises from bridgehead protons and axial/equatorial substituents. For example, 2-azabicyclo[3.2.1]octane derivatives show characteristic shifts at δ ~2.5–3.5 ppm for bridgehead hydrogens, differing from 2-azabicyclo[2.2.1]heptane analogs .
  • 2D NMR (e.g., NOESY) : Resolves spatial proximity of substituents, critical for distinguishing pseudo-enantiomers (e.g., (1S,4S,5R) vs. (1R,4R,5S) derivatives) .

Q. What analytical methods confirm the stereochemistry of (1S,5S)-configured derivatives?

  • X-ray crystallography : Definitive proof of absolute configuration (e.g., aziridinium intermediates in ring-expanded products) .
  • Chiral chromatography : Using columns like Chiralpak® AD-H with hexane/isopropanol eluents to resolve enantiomers (e.g., catalyst screening in Scheme 74) .

Advanced Research Questions

Q. What enantioselective methodologies enable asymmetric synthesis of (1S,5S)-2-azabicyclo[3.2.1]octane derivatives?

  • Nitroso-ene cyclization : Key step in the synthesis of (−)-hosieine A, forming the bicyclic core via photochemical retro-Diels–Alder and nitroso intermediate 79 (Scheme 13) .
  • Aza-Prins cyclization : Diastereoselective synthesis from α-hydroxyaldehydes (e.g., (1R,5S,7S)-configured products) via intramolecular nucleophilic attack .
  • Chiral auxiliaries : Use of enantiopure precursors (e.g., (S)-1-phenylethyl groups) to control stereochemistry during triazole functionalization .

Q. How does stereochemistry influence the biological activity of 2-azabicyclo[3.2.1]octane derivatives?

  • Antiproliferative activity : (1R,4R,5S)-configured triazoles (e.g., compound 30 ) show IC50 values ~3.27 µM, outperforming (1S,4S,5R) analogs (IC50 ~2.44 µM) .
  • Aggregation effects : Trimeric triazoles (e.g., 20 and 30 ) exhibit enhanced activity due to multivalent interactions, while monomeric forms are less potent .

Q. What strategies resolve contradictions in structural assignments of bicyclic products?

  • Comparative spectral analysis : Misidentification of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivatives was corrected via 2D NMR and X-ray to confirm ring-expanded (1S,4S,5R)-2-azabicyclo[3.2.1]octanes .
  • DFT calculations : Validate proposed mechanisms (e.g., aziridinium intermediates in ring expansion) .

Q. How are 2-azabicyclo[3.2.1]octane derivatives applied in asymmetric catalysis?

  • Organocatalysts : Thioureas (e.g., 151 ) and sulfonamides (e.g., 152 ) derived from the core show moderate enantioselectivity in aldol reactions, though further optimization is needed .
  • Chiral ligands : Phenanthroline-functionalized derivatives (e.g., 149 ) are explored for metal coordination but require improved stereocontrol .

Methodological Considerations

  • Reduction protocols : Hydrogenation of 2-azabicyclo[3.2.1]octadienes (e.g., 123 to 125 ) requires Pd catalysts for selective saturation .
  • Functionalization : Click chemistry (azide-alkyne cycloaddition) efficiently introduces triazole moieties (e.g., 9–12 ) for biological testing .
  • Challenges : Low yields in oxaziridine rearrangements (e.g., camphor-derived systems) limit scalability, necessitating photochemical optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.